molecular formula C12H13N3O2 B021086 Isocarboxazid CAS No. 59-63-2

Isocarboxazid

Cat. No.: B021086
CAS No.: 59-63-2
M. Wt: 231.25 g/mol
InChI Key: XKFPYPQQHFEXRZ-UHFFFAOYSA-N
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Description

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor used primarily as an antidepressant. It belongs to the hydrazine class of monoamine oxidase inhibitors and is known for its efficacy in treating major depressive disorder, dysthymic disorder, atypical depression, panic disorder, and phobic disorders . This compound was first introduced by Roche Pharmaceuticals and later developed by Validus Pharmaceuticals Inc. It was approved by the United States Food and Drug Administration as a prescription drug on July 1, 1959 .

Mechanism of Action

Target of Action

Isocarboxazid primarily targets Monoamine Oxidases (MAO) in the nervous system . These enzymes, specifically subtypes A and B, are involved in the metabolism of various neurotransmitters such as serotonin, epinephrine, norepinephrine, and dopamine .

Mode of Action

This compound works by irreversibly blocking the action of Monoamine Oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their endogenous concentrations .

Biochemical Pathways

By inhibiting MAO, this compound affects the metabolic pathways of several neurotransmitters. The increased levels of serotonin, dopamine, norepinephrine, epinephrine, melatonin, and phenethylamine in the brain lead to enhanced neurotransmission . This biochemical alteration can help alleviate symptoms of mood and anxiety disorders .

Pharmacokinetics

These drugs are readily absorbed by the gastrointestinal tract, present a low bioavailability, and reach peak concentrations in 1-2 hours . This compound is metabolized in the liver and excreted in the urine .

Result of Action

By increasing the levels of monoamine neurotransmitters in the brain, it can improve mood and reduce anxiety .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain foods high in dietary amines such as aged cheeses, and drugs that increase the levels of monoamine neurotransmitters, can interact with this compound. These interactions can lead to dangerous elevations of monoamine neurotransmitters, resulting in potentially life-threatening syndromes such as hypertensive crisis and serotonin syndrome .

Biochemical Analysis

Biochemical Properties

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .

Cellular Effects

This compound increases the levels of the monoamine neurotransmitters serotonin, dopamine, norepinephrine, epinephrine, melatonin, phenethylamine in the brain . This increase in neurotransmitter levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the irreversible inhibition of monoamine oxidases (MAO) in the nervous system . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully studied. In vivo and in vitro studies have demonstrated this compound-driven inhibition of MAO in the brain, heart, and liver .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . It interacts with the enzymes monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) .

Transport and Distribution

It is known that this compound works by blocking the action of monoamine oxidases in the nervous system .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever monoamine oxidases are present, which includes various compartments within the cell .

Chemical Reactions Analysis

Types of Reactions: Isocarboxazid undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of the hydrazine moiety to its corresponding oxidized forms.

    Reduction: The reduction of the isoxazole ring can occur under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Isocarboxazid has a wide range of scientific research applications:

Comparison with Similar Compounds

Isocarboxazid is often compared with other monoamine oxidase inhibitors such as phenelzine and tranylcypromine . While all three compounds are used to treat depression, they differ in their chemical structures and pharmacokinetic profiles:

    Phenelzine: Another hydrazine derivative, phenelzine is also a non-selective, irreversible monoamine oxidase inhibitor. It is known for its efficacy in treating atypical depression and social anxiety disorder.

    Tranylcypromine: Unlike this compound and phenelzine, tranylcypromine is a cyclopropylamine derivative. .

This compound is unique in its specific hydrazine structure, which contributes to its distinct pharmacological properties and therapeutic applications .

Properties

IUPAC Name

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPYPQQHFEXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
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DSSTOX Substance ID

DTXSID4023171
Record name Isocarboxazid
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Molecular Weight

231.25 g/mol
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Physical Description

Solid
Record name Isocarboxazid
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Boiling Point

394.5ºC at 760 mmHg
Record name Isocarboxazid
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Solubility

Very slightly soluble in hot water, 2.24e-01 g/L
Record name Isocarboxazid
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Mechanism of Action

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites.
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CAS No.

59-63-2
Record name Isocarboxazid
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Melting Point

105-106 °C, 105 - 106 °C
Record name Isocarboxazid
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Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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